molecular formula C22H25N3O2 B2558529 (E)-N-((3s,5s,7s)-adamantan-1-yl)-2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarboxamide CAS No. 324062-49-9

(E)-N-((3s,5s,7s)-adamantan-1-yl)-2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarboxamide

Cat. No.: B2558529
CAS No.: 324062-49-9
M. Wt: 363.461
InChI Key: RWPDIDHOQPKBHT-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea” is a synthetic compound that exhibits various pharmacological properties. It has been synthesized and characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis .


Synthesis Analysis

The ligand and its Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes have been synthesized . The synthesis process involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones .


Molecular Structure Analysis

The ligand disposes of as tridentate anionic (ONO) donor via deprotonated (OH) ring, (C=N) azomethine, and (C=O) functions with a ratio of metal:ligand (1:2) with Mn (II) and Co (II) ions . In Ni (II), Cu (II), and Zn (II) complexes, the ligand acts as monobasic bidentate (NO) donor ligates through deprotonated (OH) ring and (C=N) azomethine with metal:ligand of 1:2 .


Chemical Reactions Analysis

The ligand and its Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes have been characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis . The thermodynamic and kinetic parameters were estimated from TGA-DTG curves .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 363.461. The ligand and its complexes have been characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis .

Scientific Research Applications

Synthesis and Properties

  • The synthesis of compounds containing the adamantan-1-yl moiety has been extensively studied due to their potential biological activities. For example, a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and adamantan-1-yl methyl fragments showed inhibitory activity towards human soluble epoxide hydrolase (sEH), indicating their potential therapeutic applications (D’yachenko et al., 2019).

Biological Activities

  • Adamantyl-containing compounds have been synthesized and tested for various biological activities. For instance, novel adamantylated pyrimidines demonstrated significant anticancer and antimicrobial properties, highlighting the diverse potential of these compounds in medicinal chemistry (Orzeszko et al., 2004).

Pharmacokinetics and Drug Metabolism

  • The metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors has been investigated, revealing insights into their metabolic profile and suggesting potential therapeutic roles. This research is crucial for understanding the pharmacokinetics of such compounds and for drug design strategies (Liu et al., 2015).

Soluble Epoxide Hydrolase Inhibition

  • Inhibitors of soluble epoxide hydrolase, containing the adamantane moiety, have shown potential in treating hypertension, inflammation, and pain across multiple animal models. This suggests their significant therapeutic potential in managing chronic diseases (Anandan et al., 2011).

Antimicrobial and Anti-Proliferative Activities

  • Adamantane derivatives have displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, underscoring their potential in developing new antimicrobial and anticancer therapies (Al-Mutairi et al., 2019).

Mechanism of Action

The complexes provide better activities against human prostatic cell line PC-3 than the free ligand . This is further verified by molecular docking studies .

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-20-6-5-17-3-1-2-4-18(17)19(20)13-23-25-21(27)24-22-10-14-7-15(11-22)9-16(8-14)12-22/h1-6,13-16,26H,7-12H2,(H2,24,25,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPDIDHOQPKBHT-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.